Physicochemical characteristics of 1-Amino-2-methylpropane-1-sulfonic acid
Physicochemical characteristics of 1-Amino-2-methylpropane-1-sulfonic acid
<Technical Guide: Physicochemical Characteristics of 1-Amino-2-methylpropane-1-sulfonic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Amino-2-methylpropane-1-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer in-depth analysis, field-proven experimental protocols for characterization, and insights into the causal relationships that govern its chemical behavior. Due to the compound's specialized nature, this guide emphasizes predictive methodologies based on structural analogues and provides robust, self-validating experimental workflows for empirical determination of its properties.
Introduction and Structural Analysis
1-Amino-2-methylpropane-1-sulfonic acid is an organosulfur compound featuring a sulfonic acid group and a primary amine attached to the same carbon atom. This carbon is also bonded to an isopropyl group, creating a sterically hindered environment. Its structure suggests it exists as a zwitterion in the solid state and across a wide pH range in aqueous solutions.
This molecule can be viewed as a structural analogue of the amino acid valine, with the carboxylic acid group replaced by a much more acidic sulfonic acid group. This substitution dramatically alters the compound's acidic properties and potential applications, making it a candidate for use as a biological buffer, a synthetic intermediate, or a formulation excipient in pharmaceutical sciences. The PubChem database assigns it the Chemical Identifier (CID) 315323.[1]
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N1 [label="H₂N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; S1 [label="S", style="filled", fillcolor="#FBBC05"]; O1 [label="O", style="filled", fillcolor="#EA4335"]; O2 [label="O", style="filled", fillcolor="#EA4335"]; O3 [label="OH", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Define positions C1 [pos="0,0!"]; N1 [pos="-0.8,-0.5!"]; S1 [pos="0.8,-0.5!"]; C2 [pos="-0.5,1!"]; C3 [pos="-1.3,1.5!"]; C4 [pos="0.3,1.5!"]; O1 [pos="1.1,0.3!"]; O2 [pos="1.6,-1!"]; O3 [pos="0.5,-1.3!"];
// Define edges (bonds) C1 -- N1; C1 -- S1; C1 -- C2; S1 -- O1 [label="═", len=0.5]; S1 -- O2 [label="═", len=0.5]; S1 -- O3; C2 -- C3; C2 -- C4; } doted Caption: 2D Structure of 1-Amino-2-methylpropane-1-sulfonic acid.
Core Physicochemical Properties
Direct experimental data for this specific compound is limited in public literature. Therefore, the following table includes both computed values from reliable databases and predicted values based on well-understood chemical principles and analogous structures.
| Property | Value / Predicted Range | Source / Rationale |
| Molecular Formula | C₄H₁₁NO₃S | PubChem CID 315323[1] |
| Molecular Weight | 153.20 g/mol | PubChem CID 315323[1] |
| CAS Number | 2627-39-6 | PubChem CID 315323[1] |
| pKa₁ (Sulfonic Acid) | < -1.0 | Predicted. Sulfonic acids are exceptionally strong, with pKa values typically ranging from -2 to -7.[2][3][4] The electron-withdrawing amino group on the alpha-carbon further increases acidity. |
| pKa₂ (Ammonium) | 9.5 - 10.5 | Predicted. Most simple primary alkylamines have ammonium ion pKa values between 10 and 11.[5][6] Steric hindrance from the adjacent isopropyl group may slightly decrease the basicity (lower the pKa) compared to less hindered amines. |
| Isoelectric Point (pI) | ~4.7 - 5.2 | Predicted. Calculated as (pKa₁ + pKa₂)/2. Given the predicted pKa values, the pI will be in the acidic range. |
| Water Solubility | High | Predicted. The zwitterionic nature, arising from the highly acidic sulfonic acid and basic amine, leads to strong hydration and high aqueous solubility, a common trait for aminosulfonic acids.[7] |
| LogP (Octanol/Water) | -2.6 to -3.5 | PubChem (Computed)[1][8] |
| Appearance | White crystalline solid | Predicted by Analogy. Similar small-molecule aminosulfonic acids, like taurine and aminomethanesulfonic acid, are white crystalline solids.[9] |
Experimental Characterization Protocols
For a novel or sparsely characterized compound like 1-Amino-2-methylpropane-1-sulfonic acid, empirical determination of its properties is paramount. The following protocols are designed to be robust and self-validating.
Determination of pKa via Potentiometric Titration
Principle: This method measures the pH of a solution as a titrant of known concentration is added incrementally. The pKa is the pH at which the analyte is half-neutralized, identified as the midpoint of the buffer region in the titration curve.[10] Due to the two ionizable groups, a biphasic titration will be performed.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[10]
-
Prepare a ~10 mM solution of 1-Amino-2-methylpropane-1-sulfonic acid in deionized, carbonate-free water. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[11][12]
-
To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[10][13]
-
Prepare standardized titrant solutions: 0.1 M HCl and 0.1 M NaOH.
-
-
Titration for pKa₂ (Ammonium group):
-
Place 50 mL of the analyte solution in a jacketed beaker maintained at 25°C.
-
Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[10][13]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Titration for pKa₁ (Sulfonic acid group):
-
Repeat the process using a fresh 50 mL of analyte solution, but titrate with 0.1 M HCl to determine the pKa of the highly acidic sulfonic acid group.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point(s) (where the derivative is maximal).
-
The pH at the half-equivalence point volume is equal to the pKa.[10] For the sulfonic acid group, this will be at a very low pH.
-
Causality and Expertise:
-
Why carbonate-free water and nitrogen purge? Dissolved CO₂ forms carbonic acid, which will interfere with the titration of the amine, creating a false or indistinct endpoint.
-
Why constant ionic strength? The activity of ions, and thus the measured pH, is dependent on the total ionic strength of the solution. Adding KCl ensures that changes in pH are due to the analyte's ionization, not fluctuations in ionic activity.
-
Why two separate titrations? The pKa values are expected to be very far apart. Starting from the zwitterionic state, adding a base (NaOH) will deprotonate the -NH₃⁺ group, while adding an acid (HCl) will protonate the -SO₃⁻ group.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} doted Caption: Workflow for pKa determination by biphasic potentiometric titration.
Determination of Water Solubility via Shake-Flask Method (OECD Guideline 105)
Principle: The shake-flask method is a standard "gold standard" procedure for determining the water solubility of a substance.[14][15] It involves saturating water with the substance at a constant temperature and then measuring the concentration of the substance in the aqueous solution.[16][17]
Methodology:
-
Preliminary Test:
-
Add approximately 0.1 g of the substance to 10 mL of water in a flask.
-
Shake at 30°C for 24 hours.
-
If the substance completely dissolves, repeat with a larger amount (e.g., 1 g). This helps estimate the required amount for the final test.
-
-
Definitive Test:
-
Based on the pre-test, add an excess amount of the substance to triplicate flasks containing a known volume of deionized water.
-
Place the flasks in a constant temperature water bath, preferably at 20 ± 0.5 °C, and stir.[17]
-
Agitate the flasks until equilibrium is reached. It is recommended to take samples at various time points (e.g., 24, 48, 72 hours) and analyze them. Equilibrium is reached when consecutive measurements are constant.
-
-
Sample Analysis:
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved substance using a suitable analytical method. Given the lack of a chromophore, a technique like HPLC with an Evaporative Light Scattering Detector (ELSD) or quantitative NMR (qNMR) would be appropriate.
-
-
Calculation:
-
The water solubility is reported as the average mass concentration (e.g., in g/L or mg/mL) from the triplicate flasks.
-
Causality and Expertise:
-
Why use the shake-flask method? It is robust and directly measures the saturation mass concentration, making it suitable for regulatory submissions and fundamental characterization.[15][16]
-
Why is temperature control critical? Solubility is highly temperature-dependent. The OECD guideline specifies a precise temperature to ensure reproducibility and comparability of data.
-
Why verify equilibrium? Simply shaking for a fixed time is insufficient. One must demonstrate that the solution is truly saturated and the concentration is no longer changing. For compounds that may form hydrates or different crystalline forms, reaching true equilibrium can be slow.
Spectroscopic Profile (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations from the functional groups.
-
S=O Stretch: Strong, characteristic peaks for the sulfonate group (SO₃⁻) are expected between 1350-1342 cm⁻¹ and 1165-1150 cm⁻¹.[18]
-
N-H Bends/Stretches: The ammonium group (-NH₃⁺) will show broad stretching vibrations from 3000-2800 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹.
-
C-H Stretches: Peaks from the isopropyl and methyl groups will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum in a solvent like D₂O would show distinct signals for the non-equivalent methyl protons of the isopropyl group (a doublet), the methine proton (a multiplet), and the methylene protons adjacent to the sulfonate group.
-
¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the two methyl groups, the methine carbon, and the alpha-carbon bearing the amine and sulfonic acid groups.
Relevance in Drug Development
The physicochemical properties of 1-Amino-2-methylpropane-1-sulfonic acid directly inform its potential utility for researchers and drug developers:
-
Buffering Agent: With two pKa values far apart, it could serve as a buffer in either a highly acidic range or a physiological-to-basic range. Its high solubility is a significant advantage over many common buffers.
-
Formulation Excipient: As a zwitterion, it can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[19] Its highly polar nature could be used to create specific ionic interactions in complex formulations.
-
Counter-ion: The sulfonic acid group can form stable salts with basic drug molecules, potentially improving their solubility, stability, and bioavailability.
-
Synthetic Building Block: The primary amine and sulfonic acid groups provide reactive handles for constructing more complex molecules.
Conclusion
1-Amino-2-methylpropane-1-sulfonic acid is a zwitterionic compound characterized by a highly acidic sulfonic acid moiety and a basic primary amine. While empirical data is not widely published, its properties can be reliably predicted based on its structure and comparison with chemical analogues. Its high polarity, zwitterionic character over a broad pH range, and strong acidity make it a compound of interest for various applications in chemical and pharmaceutical research. The experimental protocols detailed in this guide provide a clear pathway for its comprehensive characterization.
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